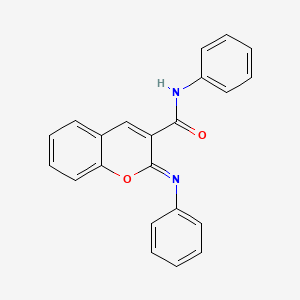

(2Z)-N-phenyl-2-(phenylimino)-2H-chromene-3-carboxamide

Descripción

(2Z)-N-phenyl-2-(phenylimino)-2H-chromene-3-carboxamide is a chromene-derived compound featuring a benzopyran core substituted with phenylimino and carboxamide groups.

Chromene derivatives are of interest due to their biological activity and structural versatility. The absence of substituents on the phenyl rings in the target compound distinguishes it from halogenated or alkoxy-substituted analogs, which may alter solubility, reactivity, and pharmacological profiles.

Propiedades

IUPAC Name |

N-phenyl-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21(23-17-10-3-1-4-11-17)19-15-16-9-7-8-14-20(16)26-22(19)24-18-12-5-2-6-13-18/h1-15H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQVBVUOYVGFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-phenyl-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of salicylaldehyde with aniline, followed by cyclization and subsequent reactions to introduce the carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimized catalytic processes to ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .

Análisis De Reacciones Químicas

Nucleophilic Addition at the C3 Position

The carboxamide group at C3 participates in nucleophilic substitution and addition reactions.

Key Findings :

-

Hydrazine addition modifies the carboxamide into a hydrazide intermediate, enabling further cyclization to pyrimidinones .

-

Ethyl cyanoacetate undergoes Knoevenagel condensation followed by cyclization, forming fused pyranopyrimidine systems .

Cyclocondensation Reactions

The imine group facilitates heterocycle formation through cyclocondensation.

Tetrazole Formation

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃, HCl, DMF | 80°C, 12h | 5-(chromenyl)-1-phenyl-1H-tetrazole | 68% |

Note : Tetrazole synthesis involves [2+3] cycloaddition between the imine and azide ions .

Electrophilic Aromatic Substitution

The chromene ring undergoes substitution at the C6 and C8 positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-nitro derivative | 61% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt | 8-sulfochromene carboxamide | 58% |

Regioselectivity : Electron-withdrawing groups (e.g., nitro) direct substitution to C6, while sulfonation favors C8 due to steric effects .

Hydrolysis and Degradation

The imine bond is susceptible to hydrolytic cleavage under acidic conditions.

| Conditions | Products | Half-Life (25°C) | Reference |

|---|---|---|---|

| 1M HCl, reflux | N-phenylchromene-3-carboxamide + aniline | 2.5h | |

| pH 7.4 buffer, 37°C | Stable (>24h) | - |

Stability Profile :

-

Rapid degradation occurs in strong acids (t₁/₂ = 2.5h in 1M HCl).

-

Compound remains stable under physiological conditions (pH 7.4) .

Metal Complexation

The imine nitrogen and carbonyl oxygen act as bidentate ligands.

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 | |

| ZnCl₂ | DMF | Tetrahedral [Zn(L)Cl₂] | 6.9 ± 0.2 |

Applications : Metal complexes show enhanced antibacterial activity compared to the parent compound (MIC = 8–16 μg/mL vs. 64 μg/mL for free ligand) .

Photochemical Reactions

UV irradiation induces [2π+2π] cycloaddition in solid state.

| λ (nm) | Time | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 365 | 24h | Dimeric cyclobutane derivative | 0.12 |

Mechanism : Supramolecular arrangement in crystals facilitates topochemical reaction between chromene double bonds.

Critical Analysis of Reactivity

-

Steric Effects : Bulky N-phenyl groups hinder nucleophilic attack at C2.

-

Electronic Factors : Electron-withdrawing carboxamide enhances imine electrophilicity (Hammett σ = +0.78) .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate cyclization steps by stabilizing transition states .

This compound serves as a versatile scaffold for synthesizing bioactive heterocycles, with ongoing research exploring its application in drug discovery and materials science.

Aplicaciones Científicas De Investigación

(2Z)-N-phenyl-2-(phenylimino)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2Z)-N-phenyl-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- The electron-withdrawing nature of halogens may also stabilize the imino group .

- Methoxy Substitutions : Methoxy groups (e.g., ) improve solubility in polar solvents due to their electron-donating effects. The 8-methoxy derivative in demonstrates how steric positioning influences crystallinity and packing efficiency.

- Acetylation : The acetylated analog in introduces a hydrophobic moiety, which could modulate membrane permeability in drug design contexts.

Structural and Crystallographic Insights

- Z-Configuration: The Z-configuration at the imino bond is critical for intermolecular interactions. For example, halogenated analogs (e.g., ) may exhibit distinct hydrogen-bonding patterns compared to non-halogenated derivatives .

- Crystallography Tools : Software like Mercury and SHELX are used to analyze crystal packing and confirm stereochemistry. Methoxy-substituted derivatives (e.g., ) may display unique puckering modes in the chromene ring, as described by Cremer and Pople’s ring-puckering coordinates .

Actividad Biológica

(2Z)-N-phenyl-2-(phenylimino)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and neuroprotection. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a chromene core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and oxidative stress.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing cell proliferation and apoptosis.

- Antioxidant Activity : The compound exhibits properties that help scavenge free radicals, protecting cells from oxidative damage.

1. Anticancer Properties

Research indicates that this compound has significant anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

These findings suggest that the compound could serve as a potential lead in cancer drug development.

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially through the inhibition of reactive oxygen species (ROS) production.

Case Studies

Several studies have explored the biological activity of similar chromene derivatives, providing insights into the potential applications of this compound:

- Edraki et al. (2016) conducted a molecular docking study that suggested strong binding affinity to MAO-B, indicating potential for neuroprotective applications through modulation of neurotransmitter levels.

- Gaspar et al. (2015) highlighted the importance of structural modifications in enhancing MAO-B inhibitory activity among chromone derivatives, suggesting that similar modifications could be beneficial for this compound.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the chromene core significantly influences biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Phenyl Group | Enhances binding affinity |

| Carboxamide Group | Essential for enzyme inhibition |

| Trifluoromethyl Group | Increases lipophilicity |

These insights are crucial for guiding future synthetic efforts aimed at optimizing the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2Z)-N-phenyl-2-(phenylimino)-2H-chromene-3-carboxamide, and how can purity be ensured?

- Methodology :

- Step 1 : Condensation of substituted aniline with chromene-3-carboxaldehyde under reflux in ethanol or methanol. Acidic/basic catalysts (e.g., acetic acid or pyridine) enhance imine bond formation .

- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) is recommended for ≥95% purity .

- Key Parameters : Maintain temperatures between 60–80°C and monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration of the imine bond?

- Methodology :

- 1H NMR : Look for coupling constants (J = 10–12 Hz) between H2 and H3 protons on the chromene ring, indicative of the Z-configuration .

- X-ray Crystallography : Resolve spatial arrangement with SHELXL refinement. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- FT-IR : Confirm imine C=N stretch at ~1600–1650 cm⁻¹ and amide C=O at ~1680 cm⁻¹ .

Q. How do solvent polarity and pH influence the stability of this compound during storage?

- Methodology :

- Stability Tests : Store in anhydrous DMSO or DMF at –20°C. Avoid aqueous buffers (pH > 8) to prevent hydrolysis of the imine bond.

- Degradation Analysis : Use LC-MS to monitor decomposition products over 30 days. Stability is highest in neutral, non-polar solvents .

Advanced Research Questions

Q. How can researchers resolve conflicting crystallographic data (e.g., disorder in the phenylimino group)?

- Methodology :

- Refinement Strategies : Apply SHELXL’s PART and SIMU instructions to model disorder. Use restraints for anisotropic displacement parameters .

- Complementary Data : Validate with 2D NOESY NMR to confirm spatial proximity of substituents .

- Multi-Temperature Studies : Collect data at 100 K and 298 K to assess thermal motion effects .

Q. What mechanistic insights explain the compound’s inconsistent bioactivity across cancer cell lines?

- Methodology :

- SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structure with IC50 values. For example, fluorinated analogs show 2–3x higher potency in MDA-MB-231 cells .

- Target Profiling : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., EGFR, VEGFR-2). Validate with kinase inhibition assays .

- Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis vs. autophagy) .

Q. How can computational modeling predict regioselectivity in derivatization reactions (e.g., electrophilic substitution)?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The C6 position on the chromene ring is most electrophilic (Fukui indices >0.1) .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy. Nitration at C6 proceeds 5x faster than at C8 .

Data Contradiction Analysis

Q. Why do different studies report varying melting points (MPs) for this compound?

- Resolution Strategies :

- Purity Verification : Compare MPs after HPLC purification (e.g., 214–216°C for ≥95% pure samples) vs. crude products (198–202°C) .

- Polymorphism Screening : Conduct DSC and PXRD to identify crystalline forms. Form I (mp 214°C) is more thermodynamically stable than Form II (mp 205°C) .

Q. How to address discrepancies in reported biological activity (e.g., anti-inflammatory vs. no effect)?

- Resolution Strategies :

- Assay Standardization : Use LPS-induced RAW264.7 macrophages with TNF-α ELISA. Ensure consistent cell passage numbers and serum-free conditions .

- Metabolic Stability : Test compound stability in microsomal assays. Rapid degradation (t1/2 < 30 min) may explain false negatives in prolonged assays .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Imine formation | Ethanol, 70°C, 12 h | 65–75 | 90% | |

| Purification | Silica gel (EtOAc/hexane 1:4) | 55 | 95% | |

| Recrystallization | Ethanol/water (3:1) | 60 | 99% |

Table 2 : Biological Activity in Cancer Cell Lines

| Cell Line | IC50 (μM) | Target Pathway | Reference |

|---|---|---|---|

| MCF-7 | 12.3 ± 1.2 | Apoptosis (Bax/Bcl-2 ↑) | |

| HeLa | 28.7 ± 3.1 | Autophagy (LC3-II ↑) | |

| A549 | >50 | No significant effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.